6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone
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Overview
Description
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is a compound belonging to the class of 2-(2-phenylethyl)chromones. These compounds are known for their presence in agarwood, a resinous heartwood produced by Aquilaria species in response to stress conditions such as wounding or fungal infections . This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, neuroprotective, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone typically involves the use of agarwood extracts. The compound can be isolated through a series of chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography . The reaction conditions often involve the use of methanol (MeOH) as a solvent, and the isolation process may include the use of various reagents such as sodium chloride (NaCl) to elicit the production of the compound in cell cultures .
Industrial Production Methods
Industrial production of this compound is primarily focused on the extraction from agarwood. The process involves the cultivation of Aquilaria trees, followed by the induction of stress conditions to promote the formation of resinous heartwood. The resin is then extracted and subjected to various purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the chromone structure.
Substitution: Substitution reactions can occur at the hydroxyl groups or the phenylethyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various methylated and hydroxylated derivatives of the original compound. These derivatives often exhibit enhanced pharmacological properties .
Scientific Research Applications
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Investigated for its anti-inflammatory, neuroprotective, and antitumor activities.
Industry: Utilized in the production of fragrances and traditional medicines.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit phosphodiesterase (PDE) 3A, an enzyme involved in cellular signaling. By inhibiting PDE 3A, the compound can modulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dihydroxy-2-(2-phenylethyl)chromone
- 6,7-Dimethoxy-2-(2-phenylethyl)chromone
- 6,7-Dihydroxy-2-[2-(4’-methoxyphenyl)ethyl]chromone
Uniqueness
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is unique due to its specific hydroxylation pattern and its potent inhibitory activity against PDE 3A. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C17H18O4 |
---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(6S,7R)-6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C17H18O4/c18-14-8-12(7-6-11-4-2-1-3-5-11)21-17-10-16(20)15(19)9-13(14)17/h1-5,8,15-16,19-20H,6-7,9-10H2/t15-,16+/m0/s1 |
InChI Key |
KWVBDMMXVYZIIS-JKSUJKDBSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CC2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O |
Canonical SMILES |
C1C(C(CC2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O |
Origin of Product |
United States |
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